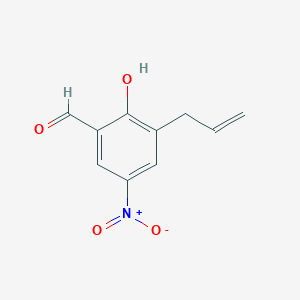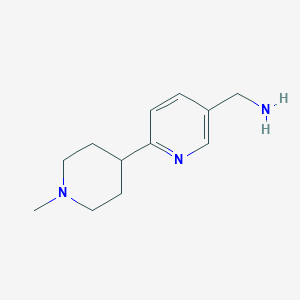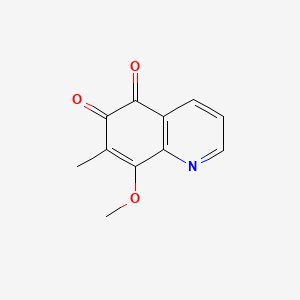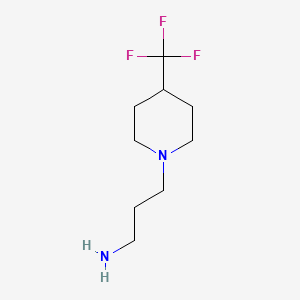![molecular formula C7H4N4O4 B11894554 7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid](/img/structure/B11894554.png)
7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid: is a heterocyclic compound with the molecular formula C7H4N4O4 and a molecular weight of 208.13 g/mol This compound is characterized by a pyrrolo[3,2-d]pyrimidine core structure, which is substituted with a nitro group at the 7-position and a carboxylic acid group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of a pyrrolo[3,2-d]pyrimidine precursor, followed by carboxylation. The nitration step often requires the use of nitric acid and sulfuric acid as reagents under controlled temperature conditions. The carboxylation step can be achieved using carbon dioxide under high pressure or through the use of carboxylating agents such as carbon monoxide in the presence of a catalyst .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling hazardous reagents like nitric acid and sulfuric acid.
Analyse Chemischer Reaktionen
Types of Reactions: 7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 7-amino-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid.
Substitution: Formation of various substituted pyrrolo[3,2-d]pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials and catalysts .
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its derivatives are investigated for their interactions with biological macromolecules such as proteins and nucleic acids .
Medicine: The compound and its derivatives are explored for their potential therapeutic applications. They are studied for their antimicrobial, antiviral, and anticancer properties .
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique structure makes it valuable for creating high-performance polymers and coatings .
Wirkmechanismus
The mechanism of action of 7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, causing oxidative stress and affecting cellular functions . Additionally, the compound can bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid: This compound lacks the nitro group at the 7-position, making it less reactive in redox reactions.
4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid:
Uniqueness: 7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid is unique due to the presence of both a nitro group and a carboxylic acid group on the pyrrolo[3,2-d]pyrimidine core. This combination of functional groups imparts distinct chemical properties, making it valuable for specific research and industrial applications .
Eigenschaften
Molekularformel |
C7H4N4O4 |
|---|---|
Molekulargewicht |
208.13 g/mol |
IUPAC-Name |
7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C7H4N4O4/c12-7(13)6-5-4(9-2-10-6)3(1-8-5)11(14)15/h1-2,8H,(H,12,13) |
InChI-Schlüssel |
ATMISQRPSCCTFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=C(N1)C(=NC=N2)C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11894495.png)










